

commercial suppliers of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Cat. No.: B161583

[Get Quote](#)

An In-depth Technical Guide to (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

For Researchers, Scientists, and Drug Development Professionals

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), commonly referred to as (S,S)-tBu-BOX, is a C₂-symmetric bis(oxazoline) ligand renowned for its efficacy in asymmetric catalysis. Its rigid structure, derived from the chiral amino alcohol (S)-tert-leucinol, creates a well-defined chiral environment around a coordinated metal center. This steric control enables high enantioselectivity in a wide array of chemical transformations, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and research applications.

Commercial Availability

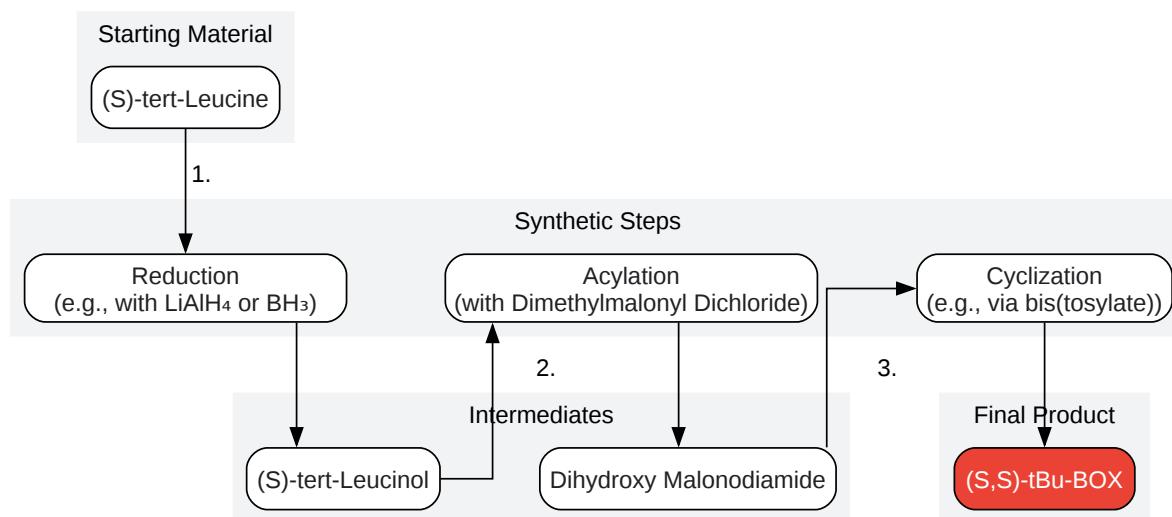
(S,S)-tBu-BOX is readily available from several major chemical suppliers, ensuring a consistent supply for research and development purposes. Key commercial sources include:

- Sigma-Aldrich (Merck): A prominent supplier offering the ligand in various quantities, often with detailed specifications and supporting documentation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Thermo Fisher Scientific: Available under the Thermo Scientific Chemicals and Acros Organics brands, providing different grades and pack sizes.[\[4\]](#)[\[5\]](#)

- TCI Chemicals: A well-established supplier of research chemicals, listing the compound with its specific product number.[\[6\]](#)
- Strem Chemicals: Known for high-purity catalysts and ligands, Strem offers this compound for research applications.[\[7\]](#)
- Biosynth: Supplies the ligand for pharmaceutical testing and research.[\[8\]](#)
- Santa Cruz Biotechnology: Provides the ligand as a C₂-symmetric ligand for enantioselective catalysis.

Physicochemical and Spectroscopic Data

The quantitative data for (S,S)-tBu-BOX has been compiled from various commercial and literature sources to provide a comprehensive overview for researchers.


Property	Value	Source(s)
CAS Number	131833-93-7	[1] [4] [5] [6]
Molecular Formula	C ₁₇ H ₃₀ N ₂ O ₂	[3]
Molecular Weight	294.43 g/mol	[1] [3] [9]
Appearance	White to off-white crystalline powder	[4]
Melting Point	89-91 °C	[3] [9]
Optical Rotation	$[\alpha]_{20}/D = -120^\circ$ (c=5, CHCl ₃)	[3]
Purity	≥98%	[5]
Enantiomeric Excess	≥98% e.e.	[5]
Solubility	Soluble in chloroform, dichloromethane, and other common organic solvents.	
InChI Key	DPMGLJUMNRDNMX-VXGBXAGGSA-N	[3]

Synthesis and Applications

(S,S)-tBu-BOX is a privileged ligand used to form chiral Lewis acid catalysts when complexed with various metal salts, most notably those of copper(II), zinc(II), and magnesium(II). These complexes are instrumental in catalyzing a range of enantioselective reactions.

General Synthesis Workflow

The synthesis of (S,S)-tBu-BOX typically starts from the commercially available amino acid (S)-tert-leucine. The general procedure involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-tert-leucinol. This is followed by acylation with a malonate derivative, such as dimethylmalonyl dichloride. The resulting dihydroxy malonodiamide undergoes a cyclization step to form the final bis(oxazoline) product.[4]

[Click to download full resolution via product page](#)

General synthetic route for (S,S)-tBu-BOX.

Key Catalytic Applications

The versatility of the (S,S)-tBu-BOX ligand is demonstrated in its application across numerous reaction types:

- Diels-Alder Reactions: Copper(II)-tBu-BOX complexes are highly effective catalysts for enantioselective Diels-Alder reactions, forming chiral six-membered rings with excellent diastereo- and enantioselectivity.[10]
- Aldol Reactions: Chiral Lewis acid complexes of tBu-BOX catalyze asymmetric Mukaiyama aldol reactions, providing access to chiral β -hydroxy carbonyl compounds.
- Michael Additions: The ligand is used in conjugate additions of various nucleophiles to α,β -unsaturated systems.
- Cyclopropanation and Aziridination: Copper(I) complexes with tBu-BOX are used to catalyze the enantioselective cyclopropanation and aziridination of olefins.
- Kharasch-Sosnovsky Allylic Oxidation: This ligand, in complex with copper, facilitates the enantioselective allylic oxidation of alkenes.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the catalyst and its application in a representative reaction.

Catalyst Preparation: Cu((S,S)-tBu-BOX)₂

This protocol describes the *in situ* formation of the chiral Lewis acid catalyst from the ligand and a copper(II) salt.

Materials:

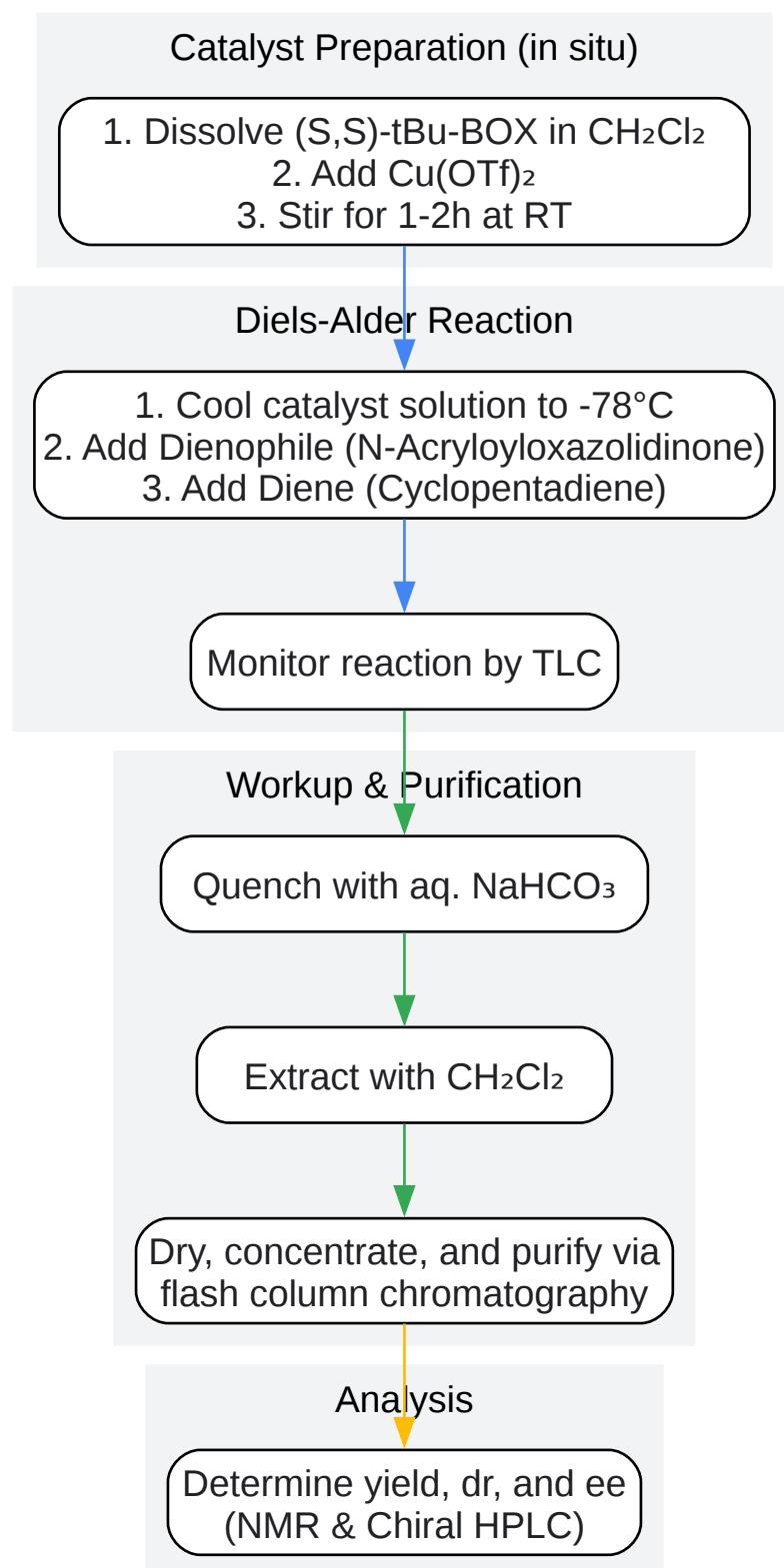
- **(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-tBu-BOX]**
- Copper(II) trifluoromethanesulfonate [Cu(OTf)₂]
- Anhydrous dichloromethane (CH₂Cl₂)
- Schlenk flask or similar oven-dried glassware

- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, add (S,S)-tBu-BOX (0.11 mmol, 1.1 equivalents) to an oven-dried Schlenk flask containing a magnetic stir bar.
- Add anhydrous CH_2Cl_2 (e.g., 5 mL) to dissolve the ligand.
- To the stirred solution, add $\text{Cu}(\text{OTf})_2$ (0.10 mmol, 1.0 equivalent).
- Stir the mixture at room temperature for 1-2 hours. The formation of the complex is typically indicated by a color change to a light blue or green solution.
- This solution of the chiral catalyst is used directly in the subsequent reaction without isolation.

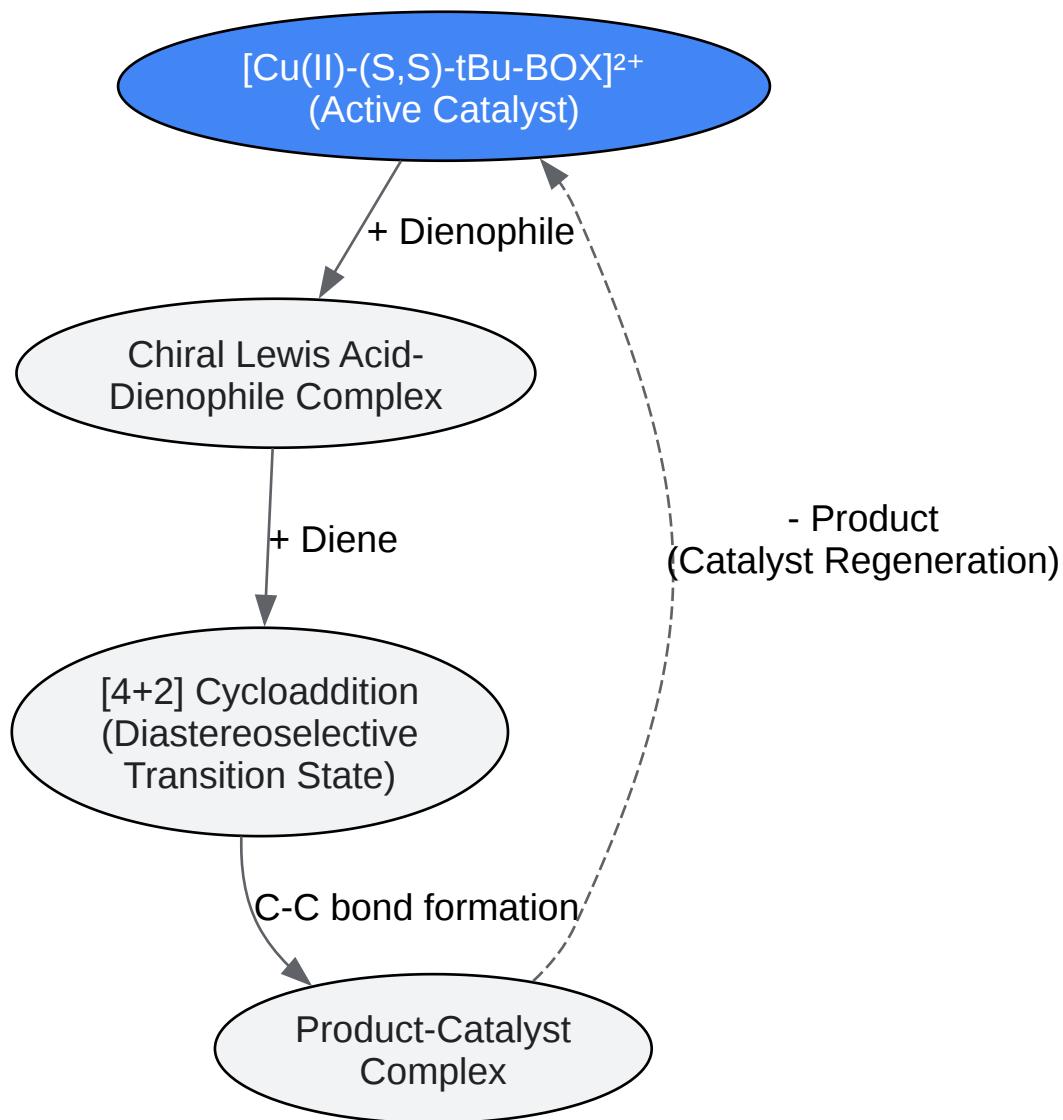
Application: Enantioselective Diels-Alder Reaction


This protocol details the --INVALID-LINK-- catalyzed reaction between N-acryloyloxazolidinone and cyclopentadiene.

Materials:

- In situ prepared --INVALID-LINK-- catalyst solution (0.10 mmol in CH_2Cl_2)
- N-Acryloyl-2-oxazolidinone (1.0 mmol, 1.0 equivalent)
- Cyclopentadiene (freshly cracked, 3.0 mmol, 3.0 equivalents)
- Anhydrous dichloromethane (CH_2Cl_2)
- Reaction vessel suitable for low temperatures
- Cryostat or dry ice/acetone bath

Procedure:


- Cool the prepared catalyst solution in CH_2Cl_2 to the desired reaction temperature (e.g., -78 °C) in the reaction vessel.
- Add N-acryloyl-2-oxazolidinone (1.0 mmol) to the cold catalyst solution.
- Stir the mixture for 5-10 minutes.
- Slowly add the freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
- Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion (typically 1-4 hours), quench the reaction by adding a small amount of saturated aqueous NaHCO_3 solution.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with CH_2Cl_2 (3 x 15 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral cycloadduct.
- Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using NMR spectroscopy and chiral HPLC analysis, respectively.

[Click to download full resolution via product page](#)

Workflow for a Cu-(S,S)-tBu-BOX catalyzed Diels-Alder reaction.

Catalytic Cycle

The proposed catalytic cycle for a Cu(II)-BOX catalyzed reaction, such as the Diels-Alder cycloaddition, involves the coordination of the dienophile to the chiral Lewis acidic copper center. This coordination activates the dienophile towards nucleophilic attack by the diene and creates a sterically hindered environment, directing the diene to attack from a specific face.

[Click to download full resolution via product page](#)

Simplified catalytic cycle for a Cu-(S,S)-tBu-BOX reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2'-イソプロピリデンビス[(4S)-4-tert-ブチル-2-オキサゾリン] 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS RN 131833-93-7 | Fisher Scientific [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 131833-93-7 CAS MSDS ((S,S)-(-)-2,2'-ISOPROPYLIDENEbis(4-TERT-BUTYL-2-OXAZOLINE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations [mdpi.com]
- To cite this document: BenchChem. [commercial suppliers of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161583#commercial-suppliers-of-s-s-2-2-isopropylidenebis-4-tert-butyl-2-oxazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com